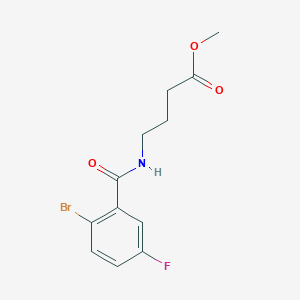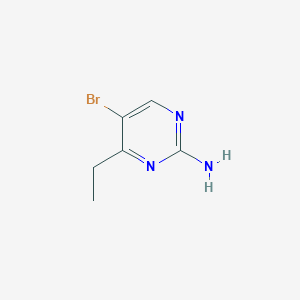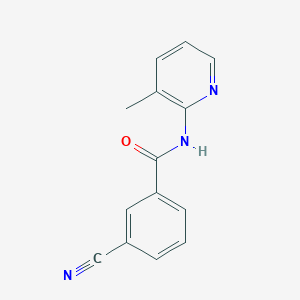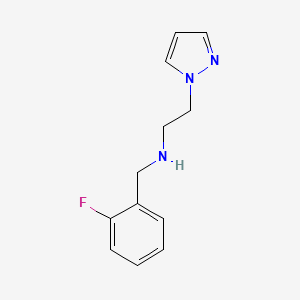
Nicotinic acid (1-methyl-2-phenyl-ethylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-Methyl-2-phenylethylidene)nicotinohydrazide is a chemical compound that belongs to the class of hydrazones It is derived from nicotinic acid hydrazide and is characterized by the presence of a phenylethylidene group attached to the nitrogen atom of the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Methyl-2-phenylethylidene)nicotinohydrazide typically involves the condensation reaction between nicotinic acid hydrazide and 1-methyl-2-phenylethylidene. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(1-Methyl-2-phenylethylidene)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1-Methyl-2-phenylethylidene)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenylethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones.
Scientific Research Applications
N’-(1-Methyl-2-phenylethylidene)nicotinohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of lysine-specific histone demethylase, which is involved in epigenetic regulation and cancer therapy.
Materials Science: The compound can be used in the synthesis of metal complexes, which have applications in catalysis and materials development.
Biological Research: It has shown potential as an antiviral agent, particularly in the context of molecular docking studies against viral proteases.
Mechanism of Action
The mechanism of action of N’-(1-Methyl-2-phenylethylidene)nicotinohydrazide involves its interaction with specific molecular targets. For instance, as an inhibitor of lysine-specific histone demethylase, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
N’-(2-Furfurylidene)pyridine-3-carbohydrazide: This compound is similar in structure but contains a furfurylidene group instead of a phenylethylidene group.
N’-(1-(2-Thienyl)ethylidene)pyridine-3-carbohydrazide: This compound has a thienyl group in place of the phenylethylidene group.
Uniqueness
N’-(1-Methyl-2-phenylethylidene)nicotinohydrazide is unique due to its specific phenylethylidene group, which imparts distinct chemical and biological properties. Its potential as a histone demethylase inhibitor and antiviral agent sets it apart from other similar compounds.
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-[(E)-1-phenylpropan-2-ylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-12(10-13-6-3-2-4-7-13)17-18-15(19)14-8-5-9-16-11-14/h2-9,11H,10H2,1H3,(H,18,19)/b17-12+ |
InChI Key |
IGWIFCGYEZYMIL-SFQUDFHCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/CC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14910563.png)





![tert-Butyl 7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14910604.png)



![tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14910619.png)

![N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B14910626.png)

